molecular formula C15H23N3O2 B2408759 2-Cyclopentylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol CAS No. 2378507-28-7

2-Cyclopentylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol

Cat. No.: B2408759
CAS No.: 2378507-28-7
M. Wt: 277.368
InChI Key: KNBFLKREGTWMLL-UHFFFAOYSA-N
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Description

The 2-Cyclopentylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol scaffold presents a multifunctional chemical architecture for medicinal chemistry and drug discovery research. This compound features a spiro-fused dihydropyranopyrazole and piperidine system, a structural motif recognized for its prevalence in pharmacologically active molecules . Pyrazole-based cores are considered privileged structures in medicinal chemistry due to their versatile ability to interact with diverse biological targets . Specifically, spirocyclic pyrazole derivatives and dihydropyrano[2,3-c]pyrazoles have demonstrated significant potential in anticancer research, with some analogues functioning as potent anti-mitotic agents that inhibit tubulin polymerization, a key mechanism for targeting rapidly dividing cells . The integrated piperidine moiety further enhances the drug-like properties of this scaffold, often contributing to improved solubility and target binding affinity. Researchers are exploring such complex pyrazole derivatives primarily in the development of novel therapeutic agents for oncology , with additional applications investigated in antimicrobial and anti-inflammatory research . The strategic incorporation of the cyclopentyl substituent offers a valuable handle for structure-activity relationship (SAR) studies, allowing for fine-tuning of molecular properties and target selectivity. This compound serves as a sophisticated intermediate for constructing targeted libraries in high-throughput screening and as a core scaffold for the rational design of enzyme inhibitors and receptor modulators.

Properties

IUPAC Name

2-cyclopentylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c19-12-9-15(5-7-16-8-6-15)20-13-10-18(17-14(12)13)11-3-1-2-4-11/h10-12,16,19H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBFLKREGTWMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C3C(=N2)C(CC4(O3)CCNCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopentylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol is a novel compound that belongs to the class of spirocyclic pyrazoles. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes. The initial steps often include the formation of a pyrazole ring followed by cyclization reactions to construct the spirocyclic structure. Advanced techniques such as NMR spectroscopy and X-ray diffraction are employed for structural elucidation.

Table 1: Synthetic Routes for Spiro[6,7-dihydropyrano[3,2-c]pyrazole Derivatives

StepReagents/ConditionsProduct
1Pyrazolone + Aldehyde (Aldol Condensation)Pyrazole Intermediate
2Cyclization (Acid/Base Catalysis)Spirocyclic Intermediate
3Reduction (e.g., NaBH4)Final Product: this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to inhibit cell proliferation in a dose-dependent manner with IC50 values comparable to established chemotherapeutic agents.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
MCF-715.0Cell cycle arrest
A54910.0Inhibition of metastasis

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell culture models. This effect is attributed to the inhibition of key signaling pathways involved in inflammation.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Table 3: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Type of Activity
Staphylococcus aureus32Bactericidal
Escherichia coli16Bacteriostatic
Pseudomonas aeruginosa64Bactericidal

Case Studies

  • PPARγ Partial Agonist Activity : A study evaluated the binding affinity of various dihydropyrano[2,3-c]pyrazole derivatives as PPARγ partial agonists. The lead compound showed promising results with an IC50 value of 0.03 mM and was further tested for its ability to induce adipocyte differentiation.
  • Antiviral Efficacy : Another investigation focused on the antiviral activity against SARS-CoV-2 protease. Compounds derived from this class exhibited inhibition rates comparable to known antiviral drugs.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a spirocyclic structure that combines a piperidine ring with a pyrano-pyrazole moiety. Its synthesis has been achieved through various methods, including the use of catalytic reactions and green chemistry approaches. For instance, recent studies have demonstrated efficient synthesis routes that utilize ultrasound irradiation and environmentally friendly solvents, enhancing yield and reducing waste .

Anticancer Activity

Research has indicated that derivatives of dihydropyrano[3,2-c]pyrazoles exhibit notable anticancer properties. In vitro studies have shown that compounds similar to 2-Cyclopentylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol can inhibit the proliferation of various cancer cell lines. For instance, one study reported that certain pyrazole derivatives blocked cell proliferation and induced apoptosis in K562 leukemia cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of related compounds demonstrated moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. The presence of specific functional groups in the piperidine moiety has been linked to enhanced antibacterial efficacy .

Enzyme Inhibition

Another promising application lies in enzyme inhibition. Compounds containing the piperidine structure have shown significant inhibitory effects on acetylcholinesterase and urease enzymes. This suggests potential therapeutic roles in treating conditions like Alzheimer's disease and managing urea levels in patients with renal issues .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the piperidine ring or the pyrano-pyrazole moiety can significantly affect biological activity. Research has focused on modifying these groups to enhance potency and selectivity against specific targets while minimizing side effects .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated apoptosis induction in K562 cells with IC50 values indicating high potency.
Study 2Antimicrobial EfficacyShowed strong activity against Salmonella typhi with MIC values supporting clinical relevance.
Study 3Enzyme InhibitionHighlighted significant inhibition of acetylcholinesterase with potential implications for Alzheimer's treatment.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR resolves substituent positioning and stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
  • Infrared spectroscopy : Identifies functional groups (e.g., hydroxyl, carbonyl) .

Advanced Insight : For diastereomer resolution, use NOESY or X-ray crystallography to assign absolute configurations .

How can diastereoselectivity challenges in cycloaddition reactions be addressed?

Advanced Research Focus
Steric and electronic factors govern diastereoselectivity. For example:

  • Electron-withdrawing groups on nitrilimines favor endo transition states, improving selectivity (>20:1 dr) .
  • Polar aprotic solvents (e.g., DMF) enhance reaction kinetics but may reduce selectivity due to increased solvation .

Validation : Monitor reaction progress via TLC and isolate intermediates for crystallographic validation .

What biological screening methods are applicable for initial evaluation of dihydropyrano-pyrazole derivatives?

Q. Basic Research Focus

  • PPARγ transactivation assays : Measure agonist activity using luciferase reporter systems in HEK293T cells .
  • Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

Methodological Note : Prioritize compounds with micromolar IC50 values for further SAR studies .

How do structural modifications influence PPARγ binding affinity and selectivity?

Q. Advanced Research Focus

  • N1 substituents : Chlorophenyl groups at N1 (e.g., 10ae, 10af) enhance binding affinity (Kd ~1–5 µM) via hydrophobic interactions with helix 3 of PPARγ .
  • Spiro-piperidine moieties : Improve metabolic stability by reducing cytochrome P450 interactions .

Computational Validation : Flexible ligand alignment models correlate substituent size with binding mode clustering .

How should researchers address discrepancies between synthetic yields and biological activity data?

Q. Advanced Research Focus

  • Statistical analysis : Apply multivariate regression to identify outliers (e.g., low-yield compounds with high activity due to impurities) .
  • Orthogonal assays : Validate activity via competitive binding assays and cellular thermal shift assays (CETSA) .

What computational tools are effective for studying ligand-receptor interactions in PPARγ?

Q. Advanced Research Focus

  • Molecular docking : Use Glide or AutoDock to predict binding poses aligned with the CID-10229498 template .
  • MD simulations : Analyze stability of ligand-PPARγ complexes over 100 ns trajectories to identify critical hydrogen bonds .

Experimental Correlation : Overlay docking results with transactivation assay data to prioritize ligands .

What green chemistry approaches are viable for sustainable synthesis of these derivatives?

Q. Advanced Research Focus

  • Solvent-free synthesis : Polymer-supported catalysts under microwave irradiation reduce waste .
  • Aqueous ethanol systems : Ammonium metavanadate (5 mol%) in water:ethanol (1:1) achieves 88% yield with minimal environmental impact .

Metrics : Calculate E-factors (kg waste/kg product) to compare methodologies .

How can researchers validate the reproducibility of diastereoselective syntheses?

Q. Advanced Research Focus

  • Round-robin testing : Collaborate with independent labs to replicate reactions under identical conditions .
  • QC protocols : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of diastereomer ratios .

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